(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
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Overview
Description
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and an ethanamine group attached to the 2nd position. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of a benzothiazole precursor followed by the introduction of the ethanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiazole ring. This is followed by a nucleophilic substitution reaction to attach the ethanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[D]thiazol-2-YL)-6-methoxyphenol: A methoxy-substituted benzothiazole derivative with different electronic properties.
6-Fluoro-N-(6-methoxybenzo[D]thiazol-2-yl)benzo[D]thiazol-2-amine: A fluorine-substituted derivative with potential anticancer activity.
N-(Pyrimidin-2-yl)benzo[D]thiazol-2-amine: A pyrimidine-substituted derivative with applications in medicinal chemistry.
Uniqueness
(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to its specific bromine substitution and chiral configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
1447616-08-1 |
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Molecular Formula |
C9H9BrN2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
(1S)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
WCAVKVOSSKLRQM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(S1)C=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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